(Z)-3-(Naphthalen-1-yl)acrylic acid
Overview
Description
(Z)-3-(Naphthalen-1-yl)acrylic acid is an organic compound characterized by a naphthalene ring attached to an acrylic acid moiety
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation Reaction: This method involves the condensation of naphthalen-1-ylmethylamine with malonic acid in the presence of a strong base like piperidine. The reaction typically proceeds under mild conditions, yielding the desired product.
Photoisomerization: The compound can undergo photoisomerization, where UV light triggers the conversion between the Z-isomer and E-isomer forms.
Industrial Production Methods: The industrial production of this compound involves large-scale Knoevenagel condensation reactions, often using continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can be oxidized to produce naphthalene-1-carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding aldehyde or alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) and acyl chlorides.
Major Products Formed:
Oxidation: Naphthalene-1-carboxylic acid.
Reduction: Naphthalene-1-ylmethanol.
Substitution: Naphthalene-1-yl derivatives with various substituents.
Scientific Research Applications
(Z)-3-(Naphthalen-1-yl)acrylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its role in drug development, particularly in designing new therapeutic agents.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: It may bind to specific enzymes or receptors, influencing biological processes.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
(Z)-3-(Anthracen-9-yl)acrylic acid
(Z)-3-(Phenanthren-9-yl)acrylic acid
This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility and potential for innovation continue to drive research and development in multiple fields.
Properties
IUPAC Name |
(Z)-3-naphthalen-1-ylprop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15)/b9-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXMLUUYWNHQOR-HJWRWDBZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13026-12-5 | |
Record name | 3-(1-naphthyl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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